Sitagliptin sulfate

DPP-4 inhibitor IC50 enzyme inhibition

For analytical and preformulation teams requiring a chemically distinct reference standard, sourcing sitagliptin sulfate (CAS 1169707-31-6) with verified crystalline identity and pharmacodynamic benchmarks is critical. This sulfate salt resolves common procurement challenges: - Unique XRPD & spectroscopic fingerprint for orthogonal identity confirmation, distinct from phosphate salt APIs. - Validated DPP-4 IC₅₀ of 18 nM and >2,600-fold selectivity over DPP-8/DPP-9, essential for impurity profiling and potency verification. - In-stock availability with rapid global shipping, supporting accelerated ANDA and DMF development timelines.

Molecular Formula C16H17F6N5O5S
Molecular Weight 505.4 g/mol
CAS No. 1169707-31-6
Cat. No. B12749970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin sulfate
CAS1169707-31-6
Molecular FormulaC16H17F6N5O5S
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O
InChIInChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1
InChIKeyWSJSNSFEWVZILC-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin Sulfate: DPP-4 Inhibitor Reference Standard


Sitagliptin sulfate (CAS 1169707-31-6) is the sulfate addition salt of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor within the gliptin class of oral antihyperglycemic agents [1]. The sulfate salt form constitutes a distinct crystalline solid form with specific physicochemical properties that differentiate it from the more commonly encountered phosphate monohydrate salt and the free base [2]. The molecular formula is C₁₆H₁₇F₆N₅O₅S with a molecular weight of 505.4 g/mol, and the compound functions by inhibiting the enzymatic degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [1].

Pathway Target
DPP-4 inhibition studies; incretin pathway research
Salt Form Identity
Sulfate crystalline form; distinct from phosphate or free base
Analytical Use
Reference standard for chromatographic method development

Sitagliptin Salt Form & PK Differentiation


While all DPP-4 inhibitors share a common mechanism of action, direct interchangeability between gliptins—or even between different salt forms of sitagliptin—is not supported by quantitative evidence. Members of this class exhibit substantial differences across critical dimensions of DPP-4 inhibitory potency (IC₅₀ ranging from 0.14 to 34 nM), maximal enzyme inhibition (70–97%), selectivity over off-target DPP-8/DPP-9 (from <300-fold to >2,600-fold), and oral bioavailability (30–87%), each of which has direct implications for dosing, safety margin, and renal adjustment requirements [1][2]. Furthermore, the sulfate salt offers a distinct crystalline form with different physicochemical properties compared to the phosphate and hydrochloride salts, which affects solubility, dissolution behavior, and suitability for specific formulation and analytical reference standard applications [3]. The following evidence quantifies these key differentiators.

Salt Form Sulfate, phosphate, and hydrochloride salts exhibit different crystalline packing, solubility, and dissolution—may not transfer directly between salt forms without verification.
Class Mismatch Other gliptins differ in DPP-4 inhibition potency, selectivity over DPP-8/9, and oral bioavailability; class-level inference may not apply to sitagliptin specifically.
Analytical Fit Sulfate salt provides a distinct XRPD and spectroscopic fingerprint; chromatographic methods developed for phosphate may require revalidation for sulfate.

Sitagliptin Sulfate Comparator Evidence


DPP-4 Inhibition Potency Across Gliptins

In a direct head-to-head comparative study using recombinant human DPP-4 enzyme, sitagliptin demonstrated an IC₅₀ of 18 nM, representing intermediate potency in the gliptin class. This value is approximately 1.9-fold more potent than vildagliptin (IC₅₀ = 34 nM), but 12-fold less potent than saxagliptin (IC₅₀ = 1.5 nM), 2.4-fold less potent than alogliptin (IC₅₀ = 7.5 nM), and approximately 129-fold less potent than linagliptin (IC₅₀ = 0.14 nM) [1]. Despite not being the most potent compound in vitro, sitagliptin's IC₅₀ value provides a well-characterized benchmark that has been extensively validated across multiple independent laboratories [2].

DPP-4 Inhibition Potency
Head-to-head
IC₅₀ 18 nM (SD 5.8); 12× less potent than saxagliptin (1.5 nM); 129× less potent than linagliptin (0.14 nM)
Supports DPP-4 inhibition benchmark for assay validation
Recombinant human DPP-4 enzyme; fluorometric substrate cleavage; N ≥ 2
DPP-4 inhibitor IC50 enzyme inhibition pharmacodynamics type 2 diabetes

DPP-4 Selectivity Over DPP-8 and DPP-9

In vitro selectivity profiling reveals that sitagliptin exhibits a >2,600-fold selectivity margin for DPP-4 over DPP-8 and DPP-9, a value that substantially exceeds that of vildagliptin (<300-fold) and saxagliptin (<450-fold) [1]. This selectivity margin translates to sitagliptin displaying an IC₅₀ of 48 μM against DPP-8 and >100 μM against DPP-9, compared to its DPP-4 IC₅₀ of 18 nM [2]. In contrast, alogliptin and linagliptin both demonstrate >10,000-fold selectivity, positioning them at the higher end of the class selectivity spectrum [1].

DPP-4 Selectivity Window
Cross-study
>2,600-fold over DPP-8/DPP-9
Off-target profiling context for preclinical research
Recombinant enzyme panel; DPP-8/9 inhibition measured up to 100 μM
DPP-4 selectivity DPP-8 DPP-9 off-target safety margin

Maximal DPP-4 Inhibition In Vivo

At its standard therapeutic dose of 100 mg once daily, sitagliptin achieves approximately 97% maximal DPP-4 inhibition, the highest reported value among the five major gliptins. This compares to approximately 95% for vildagliptin (50 mg twice daily), 70–80% for saxagliptin (5 mg once daily), and >90% for both alogliptin (25 mg once daily) and linagliptin (5 mg once daily) [1]. The near-complete enzyme inhibition achieved by sitagliptin at its labeled dose provides a robust pharmacodynamic benchmark for bioequivalence and salt-form comparison studies.

Maximal DPP-4 Inhibition
Cross-study
~97% at reported dose (100 mg once daily)
Target engagement endpoint context for salt-form comparison
In vivo plasma DPP-4 activity; compiled clinical pharmacology data
maximal DPP-4 inhibition pharmacodynamics therapeutic dose target engagement gliptin comparison

Oral Bioavailability Across DPP-4 Inhibitors

Sitagliptin exhibits an absolute oral bioavailability of approximately 87%, which is the highest reported among all DPP-4 inhibitors and is notably unaffected by co-administration with high-fat meals [1][2]. In comparison, vildagliptin achieves approximately 85% bioavailability, saxagliptin approximately 67%, and linagliptin only approximately 30% [1]. This high and food-independent bioavailability characteristic is a direct function of the active pharmaceutical ingredient's physicochemical properties—including solubility, permeability, and first-pass metabolism—all of which may vary between different sitagliptin salt forms (sulfate, phosphate, hydrochloride) and therefore require independent verification for each salt for regulatory and procurement purposes [3].

Oral Bioavailability
Cross-study
~87% absolute bioavailability; food-independent
PK exposure-model context; may require salt-form verification
Healthy subjects; sitagliptin phosphate reference listed drug
oral bioavailability pharmacokinetics absorption bioequivalence salt form

Crystalline Form Differentiation: Sulfate vs Phosphate

Sitagliptin sulfate is described in patent literature as a novel crystalline form distinct from the phosphate monohydrate salt that constitutes the reference listed drug product [1]. The sulfate salt is characterized by a unique X-ray powder diffraction (XRPD) pattern with characteristic peaks at specified 2θ angles, differential scanning calorimetry (DSC) melting endotherm, and infrared (IR) absorption spectrum that collectively provide a definitive fingerprint for identity and purity verification [1]. The commercially predominant sitagliptin phosphate monohydrate is described as a white to off-white, crystalline, non-hygroscopic powder soluble in water and N,N-dimethylformamide, slightly soluble in methanol, and very slightly soluble in ethanol, acetone, and acetonitrile [2]. The sulfate salt form offers an alternative solid-state profile with distinct solubility and dissolution characteristics that may confer advantages in specific formulation matrices, analytical method development, or use as a pharmacopeial impurity reference standard where a chemically distinct marker is required for chromatographic resolution [1].

Crystalline Identity
Supporting
Novel sulfate crystalline form; unique XRPD pattern, DSC thermogram, IR spectrum
Supports orthogonal identity confirmation in QC
Patent characterization; no head-to-head solubility comparison identified
crystalline form salt form polymorph reference standard physicochemical properties

Sitagliptin Sulfate Application Scenarios


Reference Standard for Analytical Method Development

Sitagliptin sulfate (CAS 1169707-31-6) serves as a chemically distinct reference standard for analytical method development and validation, particularly in chromatographic assays where resolution from the phosphate salt active pharmaceutical ingredient is required. Unlike the phosphate monohydrate salt (CAS 654671-78-0), the sulfate crystalline form provides a unique XRPD and spectroscopic fingerprint that supports orthogonal identity confirmation in quality control and stability-indicating method development [1]. Its established DPP-4 IC₅₀ of 18 nM and >2,600-fold selectivity over DPP-8/DPP-9 provide validated pharmacodynamic benchmarks for potency verification when used as a reference standard in Abbreviated New Drug Application and Drug Master File submissions [2][3].

Preformulation & Solid-State Salt Screening

In preformulation development, sitagliptin sulfate offers a differentiated solid-state profile (crystalline packing, melting behavior, hygroscopicity, and solubility) compared to the phosphate and hydrochloride salts. With sitagliptin's oral bioavailability benchmarked at approximately 87% for the phosphate reference listed drug, any alternative salt form (including sulfate) must demonstrate equivalent absorption characteristics in comparative pharmacokinetic studies [1]. The sulfate salt's distinct counterion and crystalline structure make it a valuable candidate for solid-state screening when the goal is to modulate dissolution rate, improve chemical stability under specific stress conditions, or circumvent phosphate salt-specific patent constraints [2].

DPP-4 Selectivity & Safety Profiling

For preclinical toxicology and safety pharmacology studies, sitagliptin sulfate provides a well-characterized tool compound with a selectivity margin of >2,600-fold for DPP-4 over DPP-8/DPP-9—a window that is >8.7-fold greater than vildagliptin (<300-fold) and >5.8-fold greater than saxagliptin (<450-fold) [1]. This selectivity profile is critical for in vitro and in vivo studies designed to differentiate DPP-4-mediated therapeutic effects from DPP-8/DPP-9-mediated toxicities (alopecia, thrombocytopenia, splenomegaly, and gastrointestinal pathology). The compound's maximal achievable DPP-4 inhibition of ~97% at 100 mg dosing provides a near-complete target engagement benchmark for dose-response and target validation studies [2].

Bioequivalence & PK Bridging Studies

When evaluating pharmacokinetic equivalence across different sitagliptin salt forms (sulfate, phosphate, hydrochloride), the sulfate salt serves as a comparator formulation in randomized, crossover bioequivalence studies. Regulatory acceptance requires that the 90% confidence intervals for Cmax and AUC fall within the 80–125% bioequivalence range [1]. Sitagliptin's high absolute bioavailability (~87%), intermediate plasma protein binding (~38%), predominant renal excretion (~79% unchanged), and 12.4-hour elimination half-life collectively establish the pharmacokinetic parameters against which any sulfate salt-containing formulation must be benchmarked [2].

Application
Selection Property
Validation Focus
Analytical reference standard development
Chemically distinct sulfate salt form
Chromatographic resolution from phosphate API; XRPD identity confirmation
Preformulation and solid-state salt screening
Differentiated crystalline packing and dissolution profile
Comparative dissolution testing; hygroscopicity and stability under stress
DPP-4 selectivity and off-target profiling
Reported >2,600-fold selectivity over DPP-8/9
Off-target enzyme panel review; preclinical toxicology endpoint monitoring
PK and bioanalytical bridging studies
High reported bioavailability and well-characterized elimination
Cmax/AUC bioequivalence methodology review; salt-form crossover design
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